molecular formula C17H10FN3O2S B3071548 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-29-0

1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071548
CAS No.: 1011398-29-0
M. Wt: 339.3 g/mol
InChI Key: RDWJCUHBJUSARG-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H10FN3O2S and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through condensation reactions involving 2-fluorobenzaldehyde and thiophene derivatives with pyrazole intermediates.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
  • Mass Spectrometry (MS) : Confirms molecular weight and helps in structural elucidation.
  • Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound shows potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as vancomycin and levofloxacin, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values similar to established anti-inflammatory drugs like celecoxib. This suggests its potential application in treating inflammatory diseases .

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The half-maximal inhibitory concentration (IC50) values indicate that the compound can inhibit cell proliferation at micromolar concentrations .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the fluorophenyl and thiophene groups enhances its interaction with biological targets. Modifications in these substituents can lead to variations in potency and selectivity against specific enzymes or receptors .

Case Studies

Several studies have validated the biological activity of pyrazolo[3,4-b]pyridines:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrazolo derivatives against a panel of pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with low MIC values .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazolo[3,4-b]pyridines in animal models of inflammation. The findings demonstrated a reduction in inflammatory markers and pain response upon administration of the compound .

Properties

IUPAC Name

1-(2-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-12-4-1-2-5-14(12)21-16-11(9-19-21)10(17(22)23)8-13(20-16)15-6-3-7-24-15/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJCUHBJUSARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=CS4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139268
Record name 1-(2-Fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011398-29-0
Record name 1-(2-Fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011398-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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